[U-13C]-Ochratoxin A is a stable isotope-labeled derivative of ochratoxin A, a mycotoxin produced by various fungi, including Aspergillus and Penicillium species. The chemical formula for [U-13C]-Ochratoxin A is C20H18ClNO6, with a molecular weight of approximately 403.82 g/mol. The compound features an isocoumarin structure linked to L-phenylalanine via an amide bond, characterized by the presence of a chlorine atom and several functional groups, including a carboxyl and hydroxyl group, which contribute to its biological activity and toxicity .
The primary application of [U-13C]-Ochratoxin A in scientific research is as an internal standard for LC-MS/MS analysis of Ochratoxin A in various samples. Ochratoxin A is a mycotoxin, a toxic secondary metabolite produced by certain fungi, that can contaminate food products like grapes, wine, coffee, and cereals []. LC-MS/MS is a highly sensitive and specific analytical technique used to detect and quantify Ochratoxin A in complex matrices.
[U-13C]-Ochratoxin A serves as a reference compound during LC-MS/MS analysis. Because it has the same chemical structure as Ochratoxin A but with all 20 carbon atoms replaced by the heavier isotope (¹³C), it behaves identically during chromatography but has a slightly different mass spectrum. This allows scientists to account for variations in sample preparation, ionization efficiency, and matrix effects that might affect the measurement of Ochratoxin A. By comparing the signal intensity of the analyte (Ochratoxin A) to the signal intensity of the internal standard ([U-¹³C]-Ochratoxin A), researchers can obtain a more accurate quantification of Ochratoxin A in the sample.
The chemical behavior of [U-13C]-Ochratoxin A includes various reactions typical of organic compounds:
Ochratoxin A is known for its nephrotoxic effects, particularly in pigs, where it induces porcine nephropathy. It has also been implicated in carcinogenicity and teratogenicity in various animal models. The mechanism of action includes the promotion of oxidative stress through lipid peroxidation and inhibition of protein synthesis by disrupting amino acylation processes. Additionally, ochratoxin A can interfere with mitochondrial functions leading to apoptosis .
The synthesis of [U-13C]-Ochratoxin A typically involves:
[U-13C]-Ochratoxin A is primarily used in research settings as a standard for analytical methods aimed at detecting ochratoxins in food and biological samples. Its isotopic labeling allows for enhanced sensitivity and specificity in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it serves as a tool in toxicological studies to understand the mechanisms underlying ochratoxin toxicity .
Research on interaction studies involving [U-13C]-Ochratoxin A focuses on its binding affinity to proteins and cellular receptors, as well as its metabolic pathways in organisms. Studies have shown that ochratoxin A can interact with various cellular components leading to alterations in cell signaling pathways, oxidative stress responses, and apoptosis induction. These interactions are crucial for understanding its toxicological profile and potential health risks associated with exposure .
Several compounds are chemically related to ochratoxin A, each possessing unique properties:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ochratoxin B | C20H19ClNO6 | Lacks one methyl group compared to ochratoxin A |
Ochratoxin C | C19H17ClNO6 | Contains an additional hydroxyl group |
10-Hydroxy-Ochratoxin A | C20H19ClNO7 | Hydroxylated form with increased polarity |
Ethylamide Ochratoxin A | C21H22ClN2O6 | Modified amide structure enhancing solubility |
4R-Hydroxy-Ochratoxin A | C20H19ClNO7 | Hydroxy derivative affecting biological activity |
The uniqueness of [U-13C]-Ochratoxin A lies in its stable isotope labeling which enhances its utility in analytical chemistry while retaining the toxicological characteristics associated with natural ochratoxins. This enables precise tracking and quantification in various biological matrices .
Acute Toxic;Health Hazard